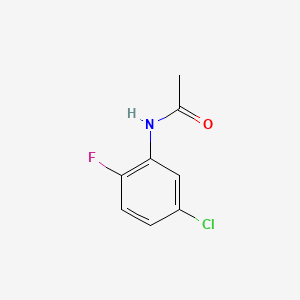

Acetanilide, 5'-chloro-2'-fluoro-

Description

Contextual Significance of Halogenated Organic Compounds in Modern Chemistry

Halogenated organic compounds, characterized by the presence of one or more halogen atoms (fluorine, chlorine, bromine, or iodine), are of immense importance across various scientific disciplines. The introduction of halogens can dramatically alter a molecule's reactivity, lipophilicity, metabolic stability, and binding interactions with biological targets. This has led to their widespread use in pharmaceuticals, agrochemicals, and materials science. For instance, the presence of halogen atoms can lead to enhanced biological activities, including antibacterial, anti-inflammatory, and analgesic effects. ontosight.ai The unique electronic properties of halogens also make them valuable tools in synthetic organic chemistry, enabling a diverse array of chemical transformations. ontosight.ai

Overview of Acetanilide (B955) Derivatives as Versatile Chemical Entities

Acetanilide, with the chemical formula C₆H₅NHC(O)CH₃, is an aromatic amide that has served as a foundational structure in the development of numerous chemical entities. wikipedia.org Since its initial introduction into medical practice, a vast number of its derivatives have been synthesized and investigated for a wide range of applications. scispace.comresearchgate.net Acetanilide and its derivatives are recognized as important intermediates and precursors in the synthesis of various chemicals, including dyes and rubber accelerators. wikipedia.orgrjptonline.org Their utility extends to the pharmaceutical industry, where they have been instrumental in the creation of various therapeutic agents. iscientific.org The chemical versatility of the acetanilide scaffold allows for modifications that can fine-tune its properties for specific applications. iscientific.org

Specific Research Focus: Acetanilide, 5'-chloro-2'-fluoro-

This article focuses specifically on the chemical compound Acetanilide, 5'-chloro-2'-fluoro- , a halogenated derivative of acetanilide. This particular molecule incorporates both a chlorine and a fluorine atom onto the phenyl ring of the acetanilide structure. The presence and positions of these two different halogen atoms are expected to confer unique chemical and physical properties to the molecule, making it a subject of interest in contemporary chemical research.

This compound, also known as N-(5-chloro-2-fluorophenyl)acetamide, is a solid that appears as a white to light yellow or light red powder or crystal. chemimpex.comncats.io It is a valuable intermediate in the synthesis of various bioactive molecules and is utilized in research and development, particularly in the pharmaceutical and agricultural sectors. chemimpex.com

| Property | Value |

| Molecular Formula | C₈H₇ClFNO fda.gov |

| Molecular Weight | 187.6 g/mol fda.gov |

| CAS Number | 59280-70-5 chemimpex.com |

| Melting Point | 155 - 159 °C chemimpex.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

398-89-0 |

|---|---|

Molecular Formula |

C8H7ClFNO |

Molecular Weight |

187.60 g/mol |

IUPAC Name |

N-(5-chloro-2-fluorophenyl)acetamide |

InChI |

InChI=1S/C8H7ClFNO/c1-5(12)11-8-4-6(9)2-3-7(8)10/h2-4H,1H3,(H,11,12) |

InChI Key |

UPSPWQXTRIIBEC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)F |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for Acetanilide, 5 Chloro 2 Fluoro

Precursor Synthesis Pathways

The most common route to 5-chloro-2-fluoroaniline (B1295075) involves the reduction of a corresponding nitroaromatic compound, specifically 5-chloro-2-fluoronitrobenzene. This transformation of the nitro group to an amine is a fundamental and well-established reaction in organic synthesis.

Several reduction methods can be employed, with catalytic hydrogenation being a preferred industrial process due to its high efficiency and cleaner reaction profiles. For instance, the hydrogenation of 5-chloro-2,4-difluoronitrobenzene to yield 3-chloro-2,4-difluoroaniline (B1361499) has been demonstrated with high yields using catalysts like Raney nickel or palladium-on-charcoal (Pd/C). google.com A similar approach is directly applicable to the synthesis of 5-chloro-2-fluoroaniline from 5-chloro-2-fluoronitrobenzene. The reaction involves subjecting the nitro compound to hydrogen gas under pressure in the presence of a metal catalyst. google.com

Another established method is the Bechamp iron reduction, which uses iron metal in an acidic medium (like hydrochloric acid) to reduce the nitro group. googleapis.com While effective and economical, this method often generates significant iron oxide sludge as a byproduct.

| Precursor | Reagents & Conditions | Product | Yield | Reference |

| 3-chloro-2,4-difluoronitrobenzene | H₂, Raney nickel, methanol (B129727)/water, 60°C, 2.2x10⁶ Pa | 3-chloro-2,4-difluoroaniline | 87% | google.com |

| 3-chloro-2,4-difluoronitrobenzene | H₂, Pd/C, methanol/water, 60°C, 4x10⁵ Pa (gradual addition) | 3-chloro-2,4-difluoroaniline | 99.6% | google.com |

| 5-chloro-2-fluoronitrobenzene | Iron, mineral acid (Bechamp reduction) | 5-chloro-2-fluoroaniline | Near quantitative | googleapis.com |

The specific substitution pattern of the precursor, with chlorine at the 5-position and fluorine at the 2-position relative to the amine, requires regioselective halogenation strategies. A commercially attractive route to the key intermediate, 5-chloro-2-fluoronitrobenzene, starts from the widely available 2,5-dichloronitrobenzene. googleapis.com

This process involves a nucleophilic aromatic substitution (SNAr) reaction where one of the chlorine atoms is replaced by a fluorine atom. The reaction is carried out by heating 2,5-dichloronitrobenzene with a fluoride (B91410) source, such as potassium fluoride (KF), in an aprotic solvent. The nitro group strongly activates the ring towards nucleophilic attack, facilitating the substitution. The fluorine atom preferentially displaces the chlorine at the 2-position, which is ortho to the activating nitro group. googleapis.com

Alternative strategies can involve building the molecule from a different starting point. For example, a synthesis could begin with m-fluoroaniline, which would then require subsequent chlorination and other functional group manipulations to achieve the desired substitution pattern. google.com Similarly, starting with 3-chloroaniline (B41212), a sequence of formylation, nitration, and hydrolysis can be used to produce 5-chloro-2-nitroaniline (B48662), a related halogenated nitroaromatic intermediate. google.com

Formation of the Acetanilide (B955) Moiety

With the successful synthesis of 5-chloro-2-fluoroaniline, the final step is the formation of the amide linkage to yield the target compound.

The conversion of 5-chloro-2-fluoroaniline to 5'-chloro-2'-fluoroacetanilide is achieved through N-acylation. This is a standard nucleophilic acyl substitution reaction where the amino group (-NH₂) of the aniline (B41778) derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent.

Common and effective acylating agents for this transformation include:

Acetic Anhydride (B1165640): Reacts with the aniline to form the acetanilide and acetic acid as a byproduct. This is often carried out in the presence of a base or in an acidic solvent like acetic acid. google.com

Acetyl Chloride: A more reactive acylating agent that reacts vigorously with anilines to produce the acetanilide and hydrogen chloride (HCl). A stoichiometric amount of a base (like pyridine (B92270) or triethylamine) is typically added to neutralize the HCl byproduct.

The general reaction is robust and widely applicable to a variety of substituted anilines. google.com

While the N-acylation of anilines is generally straightforward, optimizing reaction conditions can improve yield, purity, and reaction time, especially in a large-scale setting. Key parameters for optimization include the choice of solvent, temperature, and catalyst.

For the acylation of aniline with acetic acid, studies have shown that temperature is a critical factor. One study found that 140°C was the optimal temperature for this transformation using a specific catalyst, with lower temperatures resulting in significantly reduced yields. researchgate.net The choice of solvent can also be crucial; while some acylations are performed neat or in non-polar solvents, others may benefit from specific media to facilitate the reaction. researchgate.net

Recent research has explored various catalysts to improve the efficiency of acylation. While strong acids or bases are traditional catalysts, heterogeneous catalysts are gaining traction. For example, a mesoporous polyaniline/silver (mPANI/Ag) nanocomposite has been demonstrated as a recyclable catalyst for the acylation of amines under solvent-free conditions, achieving high yields. researchgate.net

| Entry | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | None | None | 140 | <5 | researchgate.net |

| 2 | mPANI/Ag | Acetonitrile (B52724) | 80 | 70 | researchgate.net |

| 3 | mPANI/Ag | Dichloromethane | 40 | 65 | researchgate.net |

| 4 | mPANI/Ag | None | 100 | 85 | researchgate.net |

| 5 | mPANI/Ag | None | 140 | 98 | researchgate.net |

Table data is based on the acylation of aniline with acetic acid and serves as a model for optimization.

Advanced Synthetic Approaches

Beyond the classical methods, modern organic synthesis offers more sophisticated strategies for constructing molecules like 5'-chloro-2'-fluoroacetanilide. These often involve transition-metal catalysis to achieve high selectivity and functional group tolerance.

One advanced strategy involves palladium-catalyzed C-H bond activation. For instance, an efficient method for the ortho-acylation of anilines has been developed using a removable carbamate (B1207046) directing group. nih.govacs.org In this approach, the aniline is first protected as a carbamate, which then directs a palladium catalyst to acylate the C-H bond ortho to the nitrogen. While this specific method yields an ortho-acyl aniline (a ketone) rather than an N-acyl acetanilide, the underlying principle of using directing groups and C-H activation represents a powerful, modern approach to functionalizing aniline derivatives. This strategy allows for the introduction of acyl groups onto the aromatic ring with high regioselectivity under mild conditions. nih.govacs.org

Furthermore, advanced methods for synthesizing the halogenated aniline precursors themselves are being developed. Palladium-catalyzed amination of pinacol (B44631) arylborates offers a novel route to anilines, including those with various halogen substitutions. nih.gov This redox-neutral process demonstrates exceptional functional group tolerance and provides access to a wide array of synthetically useful halogenated anilines that can be challenging to prepare via other methods. nih.gov

Transition Metal-Catalyzed Coupling Reactions in Halogenated Aryl Systems

Transition metal catalysis, particularly with palladium, has become a cornerstone for the construction of C-N bonds in aryl systems. nih.gov The synthesis of halogenated acetanilides often employs these powerful catalytic systems to achieve high regioselectivity and yields.

One prominent strategy involves the direct C-H bond activation of anilides. Palladium catalysts, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), can facilitate the ortho-halogenation of acetanilides. beilstein-journals.orgacs.org The mechanism is believed to involve the formation of a palladacycle intermediate, where the catalyst coordinates to the amide's oxygen atom and inserts into the ortho C-H bond. thieme-connect.com Subsequent oxidative addition with a halogen source, like N-halosuccinimides, leads to a Pd(IV) complex, which then undergoes reductive elimination to yield the ortho-halogenated product and regenerate the catalyst. beilstein-journals.org Copper(II) acetate (Cu(OAc)₂) can also be used in conjunction with palladium catalysts to facilitate these transformations. acs.org

Furthermore, sequential iron and copper catalysis has been utilized for the one-pot, two-step C-H/N-H coupling of acetanilide-type aryl compounds. nih.gov This process involves an initial iron-catalyzed bromination at the para-position, followed by a copper-catalyzed coupling with a nitrogen nucleophile. nih.gov While these methods showcase the versatility of transition metals, the direct synthesis of 5'-chloro-2'-fluoro-acetanilide would necessitate starting with an appropriately substituted aniline precursor.

The development of these catalytic systems has significantly advanced the synthesis of complex aryl amides, offering pathways with high efficiency and control over the position of functional groups. nih.govbeilstein-journals.org

Green Chemistry Principles in Acetanilide Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of acetanilides to minimize environmental impact and enhance safety. ttwrdcs.ac.in This approach focuses on the use of less hazardous reagents, renewable feedstocks, and energy-efficient processes.

A key aspect of green acetanilide synthesis is the replacement of traditional, often corrosive or toxic, reagents. For instance, acetic anhydride, a common acetylating agent, is sometimes replaced with glacial acetic acid. ijtsrd.comyoutube.com While the reaction with acetic acid can be slower, the use of catalysts like zinc dust or magnesium sulfate (B86663) can improve reaction rates and yields, making it a more environmentally benign option. ijtsrd.comyoutube.com The primary byproduct in this case is water, which aligns with the principle of atom economy. ijtsrd.com

Table 1: Comparison of Conventional and Greener Acetanilide Synthesis Methods

| Feature | Conventional Method | Greener Method |

| Acetylating Agent | Acetic Anhydride or Acetyl Chloride | Glacial Acetic Acid |

| Catalyst | Often requires strong acids or bases | Zinc dust, Magnesium sulfate, Plant extracts |

| Solvent | Organic solvents (e.g., dichloromethane) | Water, Plant-based solvents |

| Byproducts | Acetic acid (from acetic anhydride) | Water |

| Environmental Impact | Higher, due to hazardous reagents and solvents | Lower, due to use of benign substances |

This table provides a general comparison. Specific conditions and outcomes can vary based on the detailed experimental procedure.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, including the synthesis of acetanilide derivatives. jmpas.comresearchgate.netbeilstein-journals.org This technique utilizes microwave irradiation to rapidly and efficiently heat the reaction mixture, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netfoliamedica.bg

In the context of synthesizing compounds structurally related to 5'-chloro-2'-fluoro-acetanilide, microwave irradiation has been successfully employed. For example, the synthesis of 2,7-dichloro-6-fluoroquinoline-3-carbaldehyde involves an intermediate step where a substituted acetanilide is treated with dimethyl formamide (B127407) and phosphorus oxychloride under microwave irradiation. jmpas.com This demonstrates the applicability of microwave technology in reactions involving halogenated anilides.

Table 2: Selected Examples of Microwave-Assisted Synthesis

| Reactants | Product | Reaction Time | Yield | Reference |

| L-phenylalanine, potassium cyanate, HCl | Hydantoin H2a | 15 min (cyclization step) | 89% | beilstein-journals.org |

| 2-propylquinoline-4-carbohydrazide, vanillin | N′-(4-hydroxy-3-methoxybenzylidene)-2-propylquinoline-4-carbohydrazide | 2 min | 93% | arabjchem.org |

| 4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl) methoxy) benzaldehyde, N,N'-Dimethylurea, substituted acetoacetanilide | N-(substituted phenyl)-1,3,6-trimethyl-4-(4-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)methoxy)phenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide | 22-24 min | ~86% | foliamedica.bg |

This table showcases the efficiency of microwave-assisted synthesis in various organic reactions.

Regioselective Synthesis and Isomer Control

Achieving regioselectivity, the control of the position of chemical bond formation, is a critical challenge in the synthesis of substituted aromatic compounds like 5'-chloro-2'-fluoro-acetanilide. The directing effects of substituents already present on the aromatic ring play a crucial role in determining the outcome of a reaction.

In the synthesis of halogenated anilines and their acetanilide derivatives, controlling the position of halogenation is paramount. Traditional electrophilic halogenation of anilines can lead to mixtures of isomers due to the strong activating nature of the amino group. beilstein-journals.org Acetylation of the amino group to form an acetanilide moderates this activating effect, allowing for more controlled and selective substitution. ias.ac.in

For the synthesis of a specific isomer like 5'-chloro-2'-fluoro-acetanilide, the starting material would typically be 5-chloro-2-fluoroaniline. The acetylation of this precursor would then yield the desired product. The synthesis of 5-chloro-2-fluoroaniline itself requires careful regiocontrol. One potential route involves the nitration of a substituted aniline, followed by reduction of the nitro group and subsequent acetylation.

Transition metal-catalyzed methods also offer excellent tools for regioselective functionalization. thieme-connect.com For instance, palladium-catalyzed ortho-halogenation of acetanilides using N-halosuccinimides provides a highly regioselective method for introducing a halogen at the position adjacent to the amide group. beilstein-journals.org However, to obtain the 5'-chloro-2'-fluoro isomer, the starting material would already need to possess the chloro and fluoro substituents in the desired positions. The development of catalytic systems that can selectively functionalize specific C-H bonds in the presence of multiple potential reaction sites is an active area of research. nsf.govgu.se

Chemical Reactivity and Mechanistic Investigations of Acetanilide, 5 Chloro 2 Fluoro

Electrophilic Aromatic Substitution Reactions on the Halogenated Phenyl Ring

The phenyl ring of 5'-chloro-2'-fluoroacetanilide is subject to electrophilic aromatic substitution (EAS). The outcome of these reactions, particularly the position of substitution (regioselectivity), is governed by the directing effects of the substituents already present. The acetamido group (-NHCOCH₃) is a potent activating group and directs incoming electrophiles to the ortho and para positions. The halogen atoms (chlorine and fluorine) are deactivating due to their inductive electron withdrawal but are also ortho-, para-directing due to resonance effects. The fluorine atom is at position 2', the chlorine at 5', and the acetamido group at position 1'. The positions ortho to the acetamido group are 2' (occupied by fluorine) and 6'. The para position is 4'. Therefore, electrophilic attack is anticipated at the 4' and 6' positions.

Further halogenation of 5'-chloro-2'-fluoroacetanilide introduces another halogen atom onto the aromatic ring. The specific product depends on the halogenating agent and reaction conditions.

Chlorination : Reagents like sulfuryl chloride (SO₂Cl₂) in the presence of a catalyst such as anhydrous aluminum chloride can be used for chlorination. Given the directing effects, the incoming chloro group would be directed to the positions ortho and para to the strongly activating acetamido group. The 2'-position is blocked by fluorine. The 4'-position is activated by the acetamido group (para) and the 2'-fluoro group (ortho), and deactivated by the 5'-chloro group (meta). The 6'-position is activated by the acetamido group (ortho) and deactivated by the 2'-fluoro group (meta). Steric hindrance from the adjacent acetamido group might reduce substitution at the 6'-position. libretexts.org Therefore, chlorination is expected to favor the 4'-position. Palladium-catalyzed methods using reagents like N-chloro-N-fluorobenzenesulfonamide (CFBSA) have also been developed for the ortho-chlorination of acetanilides. sioc-journal.cnsioc-journal.cn

Bromination : Bromination can be achieved using a mixture of potassium bromate (B103136) and potassium bromide in an acidic aqueous medium. Similar to chlorination, the substitution pattern is dictated by the existing groups. The primary products expected would be the 4'-bromo and 6'-bromo derivatives. Studies on the bromination of 3-fluoroaniline (B1664137) and 2-chloroaniline (B154045) indicate that multiple halogenated products can be formed.

Table 1: Predicted Regioselectivity in the Halogenation of Acetanilide (B955), 5'-chloro-2'-fluoro-

| Position | Activating/Deactivating Influences | Predicted Major Product |

| 4' | p-NHCOCH₃ (activating), o-F (activating), m-Cl (deactivating) | 4'-Halo-5'-chloro-2'-fluoroacetanilide |

| 6' | o-NHCOCH₃ (activating), m-F (deactivating) | 6'-Halo-5'-chloro-2'-fluoroacetanilide |

Data synthesized from principles of electrophilic aromatic substitution. libretexts.orgwvu.edu

Nitration is a classic electrophilic substitution reaction. The nitration of 3-chloroacetanilide, a structurally similar precursor, using a mixture of nitric acid and acetic anhydride (B1165640) at low temperatures (-5 to 10 °C) yields a mixture of isomers, primarily 5-chloro-2-nitroacetanilide and 3-chloro-4-nitroacetanilide. google.comgoogle.com

For 5'-chloro-2'-fluoroacetanilide, the incoming nitro group is directed by the activating acetamido group to the 4' and 6' positions.

Attack at 4'-position : This position is para to the acetamido group and ortho to the 2'-fluoro group.

Attack at 6'-position : This position is ortho to the acetamido group.

The choice of nitrating agent significantly influences the ratio of ortho to para products. cdnsciencepub.com While mixed nitric and sulfuric acids tend to favor para substitution, reagents like acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) in acetonitrile (B52724) often result in predominantly ortho substitution for many acetanilides. cdnsciencepub.comsigmaaldrich.com In the case of 5'-chloro-2'-fluoroacetanilide, the 2'-fluoro substituent would likely enhance the preference for nitration at the 4'-position.

Table 2: Isomer Ratios in the Nitration of Substituted Acetanilides

| Substrate | Nitrating Agent | Ortho:Para Ratio | Reference |

| Acetanilide | Nitric acid/Sulfuric acid | Low (para favored) | cdnsciencepub.com |

| Acetanilide | Acetyl nitrate | >10 (ortho favored) | cdnsciencepub.com |

| 3-Chloroacetanilide | Nitric acid/Acetic anhydride | Mixture formed | google.com |

| 3-Fluoroacetanilide | Nitronium tetrafluoroborate | >10 (ortho favored) | cdnsciencepub.com |

Nucleophilic Substitution Reactions Involving Halogen and Amide Centers

Nucleophilic substitution reactions (SNAr) on the aromatic ring of 5'-chloro-2'-fluoroacetanilide are generally difficult because aryl halides are less reactive than alkyl halides. wikipedia.org However, the presence of electron-withdrawing groups can activate the ring towards nucleophilic attack. In this molecule, the acetamido group can activate the ortho and para positions towards nucleophilic attack.

The chlorine and fluorine atoms can potentially act as leaving groups. Generally, fluorine is a better leaving group than chlorine in SNAr reactions due to its higher electronegativity, which polarizes the carbon-fluorine bond and stabilizes the intermediate Meisenheimer complex. A nucleophile could potentially replace the fluorine at the 2'-position or the chlorine at the 5'-position. The outcome would depend on the reaction conditions and the nucleophile used. For instance, in the related compound N-(5-chloro-4-fluoro-2-nitrophenyl)acetamide, which is more activated due to the additional nitro group, nucleophilic substitution is a key reaction type.

The amide center itself can also undergo nucleophilic acyl substitution, most notably hydrolysis, which is discussed in the next section.

Hydrolytic Stability and Transformation Mechanisms

The amide linkage in 5'-chloro-2'-fluoroacetanilide is susceptible to hydrolysis under either acidic or basic conditions, which cleaves the amide bond to yield 5-chloro-2-fluoroaniline (B1295075) and acetic acid. libretexts.org

The mechanism of hydrolysis involves the nucleophilic attack of water (in acid) or a hydroxide (B78521) ion (in base) on the carbonyl carbon of the amide.

Acid-catalyzed hydrolysis : The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by a water molecule.

Base-catalyzed hydrolysis : A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the 5-chloro-2-fluoroanilide anion. researchgate.net

Kinetic studies on the hydrolysis of related amides show that the reaction rate is influenced by the electronic nature of the substituents on the aromatic ring. researchgate.net The electron-withdrawing chloro and fluoro groups on the phenyl ring of 5'-chloro-2'-fluoroacetanilide would be expected to increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to unsubstituted acetanilide. The hydrolysis of the nitrated analog, 5-chloro-2-nitroacetanilide, can be achieved using Claisen alkali (a solution of potassium hydroxide in methanol (B129727) and water) under heating. google.com

Intramolecular Rearrangement Reactions of N-Halogenated Intermediates

When acetanilides are treated with hypochlorous acid, they can form N-chloroamides. These intermediates can undergo an acid-catalyzed rearrangement known as the Orton rearrangement, where the halogen migrates from the nitrogen atom to the aromatic ring, typically to the ortho and para positions. spcmc.ac.inbdu.ac.in

If 5'-chloro-2'-fluoroacetanilide were converted to its N-chloro intermediate (N-chloro-5'-chloro-2'-fluoroacetanilide), it would be expected to undergo this rearrangement in the presence of acid. The mechanism of the Orton rearrangement has been shown to be intermolecular rather than intramolecular. tdl.org It involves the acid-catalyzed reaction of the N-chloroamide with a chloride ion to produce the parent amide (5'-chloro-2'-fluoroacetanilide) and molecular chlorine (Cl₂). The newly formed chlorine then acts as an electrophile, re-halogenating the aromatic ring in a standard electrophilic aromatic substitution reaction, yielding the 4'-chloro and 6'-chloro substituted products. spcmc.ac.intdl.org

Influence of Halogen and Amide Substituents on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving 5'-chloro-2'-fluoroacetanilide are governed by the combined electronic and steric effects of its substituents.

Acetamido Group : This group is strongly activating and ortho-, para-directing due to the resonance donation of the nitrogen lone pair into the ring. This effect significantly lowers the activation energy for electrophilic attack at the ortho and para positions. However, its bulky nature can sterically hinder attack at the ortho (2' and 6') positions. libretexts.org

Table 3: Summary of Substituent Effects on Reactivity

| Substituent | Electronic Effect | Influence on EAS Kinetics | Directing Effect | Influence on Hydrolysis Kinetics |

| -NHCOCH₃ | Activating (+R > -I) | Accelerates | Ortho, Para | Deactivates (relative to aniline) |

| -F | Deactivating (-I > +R) | Decelerates | Ortho, Para | Accelerates |

| -Cl | Deactivating (-I > +R) | Decelerates | Ortho, Para | Accelerates |

Elucidation of Reaction Pathways and Rate-Determining Steps

The chemical reactivity of Acetanilide, 5'-chloro-2'-fluoro- is primarily governed by the interplay of the activating acetamido group and the deactivating, yet ortho-, para-directing, halogen substituents. Mechanistic investigations into related acetanilides have shed light on two principal reaction pathways: palladium-catalyzed C-H functionalization and electrophilic aromatic substitution. The elucidation of the specific steps, including the rate-determining step, is crucial for understanding and predicting the outcomes of its reactions.

Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed reactions have become a powerful tool for the direct functionalization of C-H bonds, and acetanilides are excellent substrates for such transformations due to the directing ability of the amide group. mdpi.combeilstein-journals.orgnih.gov

General Mechanism

The generally accepted mechanism for the ortho-C-H functionalization of acetanilides, such as halogenation, involves a catalytic cycle initiated by a palladium(II) species. beilstein-journals.orgrsc.org A proposed mechanism for the ortho-halogenation of acetanilides is depicted in Scheme 1.

Step 1: C-H Activation: The cycle begins with the coordination of the palladium(II) catalyst to the oxygen atom of the acetamido group. This is followed by the activation of the ortho-C-H bond to form a cyclopalladated intermediate (a palladacycle). This step is often facilitated by an acid. beilstein-journals.orgrsc.org

Step 2: Oxidative Addition: The palladacycle then reacts with a halogen source, such as an N-halosuccinimide (NXS), through oxidative addition. This leads to the formation of a Pd(IV) intermediate. beilstein-journals.org

Step 3: Reductive Elimination: The final step is the reductive elimination from the Pd(IV) complex, which forms the C-X bond at the ortho position and regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle. mdpi.combeilstein-journals.org

Influence of Substituents on Reactivity and Rate-Determining Step

The rate-determining step in these catalytic cycles is typically the initial C-H activation. rsc.orgacs.org The electronic nature of the substituents on the aromatic ring significantly influences the rate of this step. Studies on a series of meta- and para-substituted acetanilides have shown that electron-donating groups accelerate the reaction, resulting in a negative Hammett ρ value of -1.5. acs.org This indicates that the palladium-catalyzed C-H activation is an electrophilic process, where the electron-richer aromatic rings react faster.

For Acetanilide, 5'-chloro-2'-fluoro-, the presence of two halogen substituents complicates the prediction of its reactivity. Both chlorine and fluorine are electron-withdrawing through their inductive effects (-I), which would deactivate the ring towards electrophilic attack and thus slow down the C-H activation step. However, they also exhibit a resonance effect (+M) that donates electron density to the ring, particularly at the ortho and para positions. ijrar.org In the case of Acetanilide, 5'-chloro-2'-fluoro-, the 2'-fluoro substituent is ortho to the acetamido group, and the 5'-chloro is meta to it. The strong -I effect of the fluorine at the 2'-position would likely decrease the nucleophilicity of the adjacent C-H bond, making its activation more difficult. The chloro group at the 5'-position would further deactivate the ring.

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The acetamido group is a strong activating group and directs incoming electrophiles to the ortho and para positions.

General Mechanism

The mechanism of EAS proceeds in two principal steps, as illustrated in Scheme 2. uomustansiriyah.edu.iquci.edumasterorganicchemistry.com

Step 1: Electrophilic Attack: The aromatic π-system acts as a nucleophile and attacks an electrophile (E⁺), leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step disrupts the aromaticity of the ring and is typically the slow, rate-determining step. uomustansiriyah.edu.iquci.edumasterorganicchemistry.com

Step 2: Deprotonation: A base removes a proton from the carbon atom that formed the new bond with the electrophile. This restores the aromaticity of the ring and is a fast step. uomustansiriyah.edu.iquci.edumasterorganicchemistry.com

The Orton Rearrangement

A specific type of reaction relevant to acetanilides is the Orton rearrangement, which involves the migration of a halogen from the nitrogen of an N-haloamide to the aromatic ring, typically under acidic conditions. zenodo.orgrsc.orgrsc.orgcdnsciencepub.com The mechanism can involve the formation of an N-chloro intermediate in an equilibrium step, followed by an intermolecular or intramolecular rearrangement to the nuclear chlorinated products. This rearrangement is often the rate-determining step. zenodo.org

Influence of Substituents on Reactivity and Rate-Determining Step

The rate of electrophilic aromatic substitution is highly dependent on the nature of the substituents already present on the aromatic ring. Activating groups increase the electron density of the ring, stabilizing the arenium ion intermediate and thus increasing the reaction rate. ijrar.org

In Acetanilide, 5'-chloro-2'-fluoro-, the acetamido group is a powerful activating group. However, the fluoro and chloro substituents are deactivating due to their inductive effects. The directing effects of the substituents must also be considered. The acetamido group is ortho-, para-directing. The fluoro group is also ortho-, para-directing, while the chloro group is ortho-, para-directing. The positions open for substitution are C2', C4', and C6'. The C2' and C6' positions are ortho to the acetamido group, and the C4' position is para. The existing 2'-fluoro and 5'-chloro substituents will influence the regioselectivity of further substitution. The strong activating effect of the acetamido group will likely dominate, directing incoming electrophiles to the remaining ortho (C6') and para (C4') positions. However, the deactivating nature of the halogens will likely result in a slower reaction rate compared to unsubstituted acetanilide.

Hypothetical Kinetic Data for Reactions of Acetanilide, 5'-chloro-2'-fluoro-

| Substituent on Acetanilide | Relative Rate Constant (krel) | Expected Rate-Determining Step |

|---|---|---|

| None | 1.00 | C-H Activation |

| 4'-Methyl | 3.50 | C-H Activation |

| 4'-Chloro | 0.45 | C-H Activation |

| 5'-Chloro-2'-fluoro- | 0.15 | C-H Activation |

Interpretation of Hypothetical Data

Unsubstituted Acetanilide: This serves as the baseline for comparison with a relative rate constant of 1.00.

4'-Methylacetanilide: The electron-donating methyl group at the para position increases the electron density of the ring, thereby accelerating the electrophilic C-H activation step. This is reflected in a higher relative rate constant.

4'-Chloroacetanilide: The electron-withdrawing chloro group at the para position deactivates the ring towards electrophilic attack, slowing down the C-H activation and resulting in a lower relative rate constant.

Acetanilide, 5'-chloro-2'-fluoro-: The combined strong inductive electron-withdrawing effects of the 2'-fluoro and 5'-chloro substituents are expected to significantly deactivate the aromatic ring towards electrophilic C-H activation. This would lead to a substantially lower relative rate constant compared to both unsubstituted and 4'-chloroacetanilide. The rate-determining step would remain the C-H activation, but it would proceed at a much slower rate.

Spectroscopic and Advanced Structural Elucidation of Acetanilide, 5 Chloro 2 Fluoro

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-Dimensional NMR Techniques for Connectivity and Conformational Analysis:Without primary 1D NMR data, no 2D NMR studies (such as COSY, HSQC, or HMBC) are available. These techniques would be used to establish connectivity between protons and carbons, confirming the overall structure and providing potential insights into the molecule's preferred conformation.

Due to the absence of the necessary experimental data, a scientifically rigorous article that adheres to the user's detailed outline cannot be constructed.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Studies

Mass spectrometry is a fundamental analytical technique for confirming the molecular weight of a compound and investigating its fragmentation pattern upon ionization. For Acetanilide (B955), 5'-chloro-2'-fluoro-, with a molecular formula of C8H7ClFNO, the expected exact molecular weight is approximately 187.6 g/mol . nih.govfda.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at an m/z (mass-to-charge ratio) corresponding to the molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern is expected for any fragment containing chlorine. The two main isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. miamioh.edu This results in two peaks for chlorine-containing ions: the M+ peak and an M+2 peak, with the M+2 peak having about one-third the intensity of the M+ peak.

The fragmentation of Acetanilide, 5'-chloro-2'-fluoro- is predicted to follow pathways common to acetanilides and halogenated aromatic compounds. The primary fragmentation steps would likely involve:

Alpha-cleavage: Loss of the methyl group (•CH₃) from the acetyl group to form a stable acylium ion.

McLafferty-type rearrangement: Loss of ketene (B1206846) (H₂C=C=O) from the molecular ion.

Cleavage of the amide bond: This can occur in two ways, leading to the formation of either the acetyl cation (CH₃CO⁺) or the 5-chloro-2-fluoroaniline (B1295075) cation.

Loss of halogens: Fragmentation can also proceed via the loss of a chlorine or fluorine atom or the elimination of HCl or HF. miamioh.edu

A plausible fragmentation pathway is initiated by the loss of ketene, a characteristic fragmentation for acetanilides, leading to the formation of the 5-chloro-2-fluoroaniline radical cation. Subsequent fragmentation could involve the loss of a chlorine radical or other rearrangements.

Table 1: Predicted Major Mass Spectrometry Fragments for Acetanilide, 5'-chloro-2'-fluoro-

| m/z Value (for ³⁵Cl) | Proposed Fragment Ion | Plausible Origin |

| 187 | [C₈H₇³⁵ClFNO]⁺• | Molecular Ion (M⁺) |

| 145 | [C₆H₄³⁵ClFNH₂]⁺• | M⁺ - C₂H₂O (Loss of ketene) |

| 110 | [C₆H₄FNH₂]⁺• | Loss of Cl from [C₆H₄³⁵ClFNH₂]⁺• |

| 43 | [CH₃CO]⁺ | Cleavage of the N-C bond |

Note: This table is based on theoretical fragmentation patterns.

X-ray Crystallography for Solid-State Molecular Architecture Determination

A crystallographic study would yield the unit cell parameters (the dimensions of the repeating unit in the crystal) and the space group, which describes the symmetry of the crystal packing. ksu.edu.sa

Crystal Packing and Supramolecular Interactions

The arrangement of molecules in the crystal, known as crystal packing, is governed by various non-covalent intermolecular interactions. nih.gov For Acetanilide, 5'-chloro-2'-fluoro-, several key supramolecular interactions are anticipated to dictate its solid-state assembly:

Hydrogen Bonding: The most significant interaction is expected to be the hydrogen bond between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule. This N-H···O=C interaction typically leads to the formation of chains or tapes of molecules within the crystal lattice.

Halogen Bonding: The chlorine and fluorine atoms can participate in halogen bonding, where the electrophilic region of a halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or another halogen atom on an adjacent molecule.

π-π Stacking: The aromatic phenyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal structure. These interactions can be either face-to-face or offset.

The interplay of these interactions determines the final crystal architecture, influencing properties like melting point and solubility. nih.govrsc.org

Conformational Analysis in the Crystalline State

X-ray crystallography provides precise data on the conformation of the molecule as it exists in the crystal. The key conformational parameters for Acetanilide, 5'-chloro-2'-fluoro- are the torsion angles that define the orientation of the acetamido group relative to the phenyl ring.

The amide group (–NHCOCH₃) is generally planar. The crucial torsion angle is the one describing the rotation around the C(phenyl)–N bond. In most acetanilides, the molecule adopts a largely planar conformation to maximize conjugation between the nitrogen lone pair and the aromatic ring, though some twisting is common due to steric hindrance. mdpi.com The presence of the ortho-fluoro substituent is expected to influence this planarity. It may cause some degree of twisting to minimize steric repulsion between the fluorine atom and the amide group.

Table 2: Predicted Torsional Angles for Crystalline Acetanilide, 5'-chloro-2'-fluoro-

| Torsion Angle | Atoms Involved | Expected Value (degrees) | Notes |

| τ₁ (C-N-C=O) | C(phenyl)-N-C(acetyl)-O | ~180° | Indicates a trans (or E) conformation of the amide bond, which is typical. acs.org |

| τ₂ (C-C-N-C) | C(ortho)-C(ipso)-N-C(acetyl) | 10-40° | A non-zero value indicates twisting of the amide group out of the phenyl ring plane, likely due to the ortho-fluoro substituent. |

Note: These values are predictions based on related structures and steric considerations.

Microwave Spectroscopy for Gas-Phase Structural Parameters

Microwave spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. mdpi.com By measuring the frequencies of rotational transitions, highly accurate rotational constants (A, B, C) can be determined. These constants are inversely proportional to the molecule's moments of inertia and are therefore directly related to its bond lengths and angles. furman.edu

For Acetanilide, 5'-chloro-2'-fluoro-, a microwave spectroscopy study would provide definitive data on its gas-phase structure, free from the intermolecular forces present in the crystalline state. This allows for a direct comparison between the intrinsic molecular structure and the structure perturbed by crystal packing forces.

The analysis of the microwave spectrum would be complicated by the presence of the chlorine nucleus, which has a nuclear quadrupole moment. This would cause a splitting of the rotational lines into hyperfine components, which, once analyzed, can provide information about the electronic environment around the chlorine atom. furman.edursc.org

Table 3: Hypothetical Rotational and Distortion Constants for Acetanilide, 5'-chloro-2'-fluoro-

| Parameter | Symbol | Hypothetical Value | Information Provided |

| Rotational Constants | A, B, C | e.g., ~2000, ~500, ~400 MHz | Precise molecular geometry (bond lengths and angles) |

| Centrifugal Distortion Constants | Dⱼ, Dⱼₖ, etc. | e.g., ~0.1 - 1 kHz | Information on the rigidity of the molecular framework |

| Chlorine Nuclear Quadrupole Coupling Constants | χₐₐ, χₑₑ, χₑₑ | e.g., ~ -70 MHz (for χₐₐ) | Electronic environment and orientation of the C-Cl bond |

Note: The values in this table are hypothetical examples based on molecules of similar size and composition and are intended for illustrative purposes only. furman.edufurman.edu

Computational and Theoretical Studies of Acetanilide, 5 Chloro 2 Fluoro

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the prediction of molecular properties from first principles. For 5'-chloro-2'-fluoroacetanilide, these calculations provide a detailed picture of its geometry, electronic landscape, and vibrational modes.

Density Functional Theory (DFT) is a widely used computational method for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net For this purpose, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional combined with a 6-311++G(d,p) basis set is a common and reliable choice for organic molecules. researchgate.netresearchgate.net This level of theory effectively accounts for electron correlation to predict structural parameters.

The optimization process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is found. For 5'-chloro-2'-fluoroacetanilide, this would reveal precise bond lengths, bond angles, and dihedral angles, defining the molecule's shape. The planarity of the phenyl ring and the orientation of the acetamido group are key features determined through this process. The electronegativity and size of the halogen substituents influence the bond lengths and angles of the benzene (B151609) ring. nih.gov

Table 1: Predicted Structural Parameters for Acetanilide (B955), 5'-chloro-2'-fluoro- (Illustrative) Note: The following data is illustrative and based on typical values for similar halogenated acetanilides calculated using DFT/B3LYP methods. Specific experimental or calculated values for this exact molecule may vary.

| Parameter | Bond | Predicted Value |

| Bond Length | C=O | ~1.23 Å |

| N-C (amide) | ~1.36 Å | |

| C-N (ring) | ~1.42 Å | |

| C-Cl | ~1.75 Å | |

| C-F | ~1.36 Å | |

| Bond Angle | O=C-N | ~122° |

| C-N-C | ~128° | |

| Dihedral Angle | C-C-N-C | ~15° |

The electronic properties of a molecule are crucial for understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. wuxiapptec.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For 5'-chloro-2'-fluoroacetanilide, the electron-withdrawing nature of the chlorine and fluorine atoms would influence these energy levels. rsc.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It helps identify sites susceptible to electrophilic and nucleophilic attack. nih.gov For 5'-chloro-2'-fluoroacetanilide, the MEP would show negative potential (red/yellow) around the electronegative oxygen, nitrogen, fluorine, and chlorine atoms, indicating these are sites for electrophilic attack. Regions of positive potential (blue) would be found around the hydrogen atoms, particularly the amide proton, marking them as sites for nucleophilic attack. nih.gov

Table 2: Predicted Electronic Properties for Acetanilide, 5'-chloro-2'-fluoro- (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | ~ -6.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | ~ -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | ~ 5.6 eV | Indicates chemical reactivity and stability; a smaller gap means higher reactivity. researchgate.net |

DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. nih.gov By calculating the second derivatives of the energy with respect to atomic positions, a full vibrational spectrum can be simulated. researchgate.net These theoretical spectra are invaluable for interpreting and assigning the bands in experimentally obtained spectra. nih.gov

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the models. Therefore, they are typically multiplied by a scaling factor (around 0.96 for B3LYP) to improve agreement with experimental data. nist.gov Key vibrational modes for 5'-chloro-2'-fluoroacetanilide would include the N-H stretch, C=O stretch of the amide group, C-Cl stretch, and C-F stretch.

Table 3: Predicted Key Vibrational Frequencies for Acetanilide, 5'-chloro-2'-fluoro- (Illustrative Scaled Values)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | ~3300-3400 |

| C-H Stretch (Aromatic) | Phenyl Ring | ~3050-3150 |

| C=O Stretch | Amide I | ~1670-1690 |

| N-H Bend / C-N Stretch | Amide II | ~1520-1550 |

| C-Cl Stretch | Aryl Halide | ~700-850 |

| C-F Stretch | Aryl Halide | ~1200-1300 |

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like the C-N bond in 5'-chloro-2'-fluoroacetanilide, can exist in multiple spatial arrangements or conformations. nih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often done by performing a Potential Energy Surface (PES) scan, where the total energy of the molecule is calculated as a function of one or more dihedral angles. researchgate.net The resulting plot shows the energy minima, corresponding to stable conformers, and the energy maxima, representing the transition states for conformational changes. For acetanilides, the orientation of the acetamido group relative to the phenyl ring is a key conformational feature.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For 5'-chloro-2'-fluoroacetanilide, potential reactions include nucleophilic aromatic substitution (SNA_r_), where a nucleophile replaces one of the halogen atoms. The presence of electron-withdrawing groups ortho and para to a leaving group can stabilize the intermediate Meisenheimer complex, facilitating this reaction. diva-portal.org Theoretical modeling can map the entire reaction pathway from reactants to products, identifying the structure and energy of the transition state. This allows for the calculation of the activation energy, which determines the reaction rate. The classic synthesis of acetanilides involves the nucleophilic acyl substitution of an aniline (B41778) with an acyl chloride, a mechanism that can also be modeled computationally to understand its energetics.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. researchgate.net These models use molecular descriptors, which are numerical values representing different aspects of a molecule's structure. For a series of substituted acetanilides, descriptors could include:

Electronic descriptors: Calculated properties like HOMO/LUMO energies, atomic charges, and dipole moment.

Steric descriptors: Parameters related to the size and shape of the molecule.

Topological descriptors: Values derived from the 2D graph of the molecule.

By establishing a correlation between these descriptors and an observed reactivity (e.g., reaction rate constant), a QSRR model can be developed to predict the reactivity of new, unsynthesized compounds in the same class.

Intermolecular Interaction Analysis, including Hydrogen Bonding and Halogen Bonding

The arrangement of molecules in the solid state is governed by a complex interplay of intermolecular interactions. For Acetanilide, 5'-chloro-2'-fluoro-, a substituted aromatic compound, the key interactions expected to dictate its crystal packing and molecular aggregation are hydrogen bonds and halogen bonds. Computational studies, such as Hirshfeld surface analysis and quantum-chemical calculations, provide valuable insights into the nature and strength of these non-covalent forces.

The molecular structure of Acetanilide, 5'-chloro-2'-fluoro- possesses both hydrogen bond donors (the N-H group of the amide) and acceptors (the carbonyl oxygen, and to a lesser extent, the fluorine and chlorine atoms). Additionally, the presence of a chlorine atom allows for the formation of halogen bonds.

Hydrogen Bonding:

In the crystal lattice of acetanilide and its derivatives, the most significant intermolecular interaction is typically the N-H···O hydrogen bond, which links the amide groups of adjacent molecules. This interaction is characterized by the proton of the N-H group acting as the hydrogen bond donor and the lone pair of electrons on the carbonyl oxygen atom serving as the acceptor. These hydrogen bonds often lead to the formation of one-dimensional chains or tapes of molecules.

Halogen Bonding:

Halogen bonding is a directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). In Acetanilide, 5'-chloro-2'-fluoro-, the chlorine atom can act as a halogen bond donor. The electron-withdrawing nature of the aromatic ring can create a region of positive electrostatic potential on the outer surface of the chlorine atom (a σ-hole), allowing it to interact favorably with electron-rich sites on adjacent molecules, such as the carbonyl oxygen or the π-system of the aromatic ring. These C-Cl···O or C-Cl···π interactions can play a significant role in the three-dimensional organization of the molecules.

Hirshfeld Surface Analysis:

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. The analysis partitions the crystal space into regions where the electron density of a promolecule (the molecule of interest) dominates over the sum of electron densities of all other molecules. By mapping properties like the normalized contact distance (dnorm) onto the Hirshfeld surface, one can identify the specific atoms involved in close contacts and the nature of these interactions.

For a molecule like Acetanilide, 5'-chloro-2'-fluoro-, a Hirshfeld surface analysis would be expected to reveal the following key contacts and their approximate contributions to the crystal packing, based on studies of similar halogenated organic molecules. nih.govnih.gov

Table 1: Expected Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Acetanilide, 5'-chloro-2'-fluoro-

| Contact Type | Description | Expected Contribution (%) |

| H···H | Interactions between hydrogen atoms. | 30 - 40 |

| C···H/H···C | Interactions involving carbon and hydrogen atoms. | 20 - 25 |

| O···H/H···O | Primarily represents the strong N-H···O hydrogen bonds. | 10 - 20 |

| Cl···H/H···Cl | Interactions involving the chlorine and hydrogen atoms. | 10 - 15 |

| C···C | Represents π-π stacking interactions between aromatic rings. | 5 - 10 |

| F···H/H···F | Weak hydrogen bonds involving the fluorine atom. | 3 - 7 |

| Other | Minor contributions from other contacts (e.g., N···H, Cl···O). | < 5 |

This table is illustrative and based on data from structurally related compounds. The actual percentages would depend on the specific crystal packing.

Interaction Energy Calculations:

To further quantify the strength of these intermolecular interactions, computational methods can be employed to calculate the interaction energies between molecular pairs. Density Functional Theory (DFT) calculations are often used for this purpose. These calculations can provide estimates for the energies of specific hydrogen bonds and halogen bonds within a molecular dimer or a larger cluster extracted from the crystal lattice.

Table 2: Representative Calculated Interaction Energies for Key Intermolecular Interactions

| Interaction | Molecular Pair Orientation | Basis Set / Method | Calculated Energy (kJ/mol) |

| N-H···O Hydrogen Bond | Amide-to-carbonyl | B3LYP/6-311++G(d,p) | -20 to -45 |

| C-H···Cl Interaction | Aromatic C-H to Chlorine | B3LYP/6-311++G(d,p) | -5 to -15 |

| C-Cl···O Halogen Bond | Chlorine to Carbonyl Oxygen | MP2/aug-cc-pVDZ | -10 to -25 |

| π-π Stacking | Face-to-face aromatic rings | B3LYP/6-311++G(d,p) | -10 to -20 |

These values are representative and sourced from computational studies on analogous molecular systems. The precise energies are highly dependent on the geometry of the interaction.

Analytical Methodologies for Detection and Quantification in Non Biological Matrices

Chromatographic Techniques

Chromatography is a cornerstone for separating 5'-chloro-2'-fluoro-acetanilide from complex mixtures, enabling its precise quantification. Both gas and liquid chromatography, often coupled with mass spectrometry, are powerful tools for its analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile compounds like 5'-chloro-2'-fluoro-acetanilide. chemijournal.comresearchgate.net In this method, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in the GC column. gcms.cz The separated components then enter the mass spectrometer, where they are ionized and fragmented. uni-saarland.de The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for the compound, allowing for its unambiguous identification and quantification. nih.govwhitman.edu

The electron impact (EI) ionization mode is commonly used in GC-MS analysis. nih.gov For halogenated compounds like 5'-chloro-2'-fluoro-acetanilide, the resulting mass spectrum will show characteristic fragments arising from the cleavage of bonds within the molecule. whitman.edu The presence of chlorine and fluorine atoms will also produce a distinct isotopic pattern in the mass spectrum, further aiding in its identification. The fragmentation of the molecular ion can lead to the loss of various groups, such as a methyl group (M-15) or other logical fragments, which helps in confirming the molecular ion's identity. whitman.edu

For trace analysis of acetanilide (B955) herbicides in complex samples like tea leaves, methods involving solid-phase extraction (SPE) for sample clean-up followed by GC-MS have been established. nih.govchrom-china.com Such methods can achieve low limits of detection (LOD) and quantification (LOQ), often in the microgram per kilogram (µg/kg) range. nih.govchrom-china.com The use of selected ion monitoring (SIM) mode in GC-MS enhances sensitivity and selectivity by focusing on specific fragment ions characteristic of the target analyte. nih.govchrom-china.com

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not sufficiently volatile for GC analysis. usgs.govresearchgate.net For the analysis of acetanilide derivatives, HPLC offers a robust and reliable method for separation and quantification. usgs.govdss.go.th

In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. researchgate.net For compounds like 5'-chloro-2'-fluoro-acetanilide, reversed-phase HPLC is a common approach, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). researchgate.netacademicjournals.org

Detection in HPLC is often achieved using a UV detector, as aromatic compounds like acetanilides absorb ultraviolet light. researchgate.neticm.edu.pl The wavelength of detection can be optimized to maximize the signal for the target analyte. chromatographyonline.com The retention time, the time it takes for the analyte to pass through the column, is a key parameter for identification, while the peak area is proportional to the concentration. icm.edu.pl HPLC methods can be developed to achieve high sensitivity, with limits of detection often in the parts-per-million (ppm) range. icm.edu.pl

The table below summarizes typical parameters for HPLC analysis of related compounds.

| Parameter | Value |

| Column | C18 |

| Mobile Phase | Acetonitrile/Water mixture |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV at a specific wavelength (e.g., 220 nm or 270 nm) |

| Retention Time | Compound-specific |

This table presents a generalized set of parameters. Actual conditions for 5'-chloro-2'-fluoro-acetanilide would require method development and optimization.

Spectrophotometric and Titrimetric Methods for Purity and Content Determination

While chromatographic methods are excellent for separation and trace analysis, spectrophotometric and titrimetric methods can be employed for determining the purity and content of 5'-chloro-2'-fluoro-acetanilide in bulk samples.

UV-Vis spectrophotometry can be a straightforward and cost-effective method for quantifying the compound, provided it is the only absorbing species in the sample at the chosen wavelength. science.gov The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte and the path length of the light through the solution.

Titrimetric methods, although less common for this specific compound, could potentially be developed. For instance, a method could be based on the hydrolysis of the acetanilide to the corresponding aniline (B41778) (5-chloro-2-fluoroaniline), followed by a diazotization titration. science.gov However, such methods are generally less specific than chromatographic techniques and may be susceptible to interferences from other compounds.

Advanced Hyphenated Techniques for Trace Analysis

To achieve the extremely low detection limits required for environmental monitoring and trace impurity analysis, advanced hyphenated techniques are often necessary. ajrconline.orgsaspublishers.com These techniques combine the separation power of chromatography with the high sensitivity and specificity of modern mass spectrometers. researchgate.netnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for trace analysis of halogenated aromatic compounds in complex matrices like drinking water. nih.govresearchgate.net This technique involves coupling an HPLC system to a tandem mass spectrometer. saspublishers.com The first mass spectrometer selects the molecular ion of the target analyte, which is then fragmented in a collision cell. The second mass spectrometer then analyzes the resulting fragment ions. This multiple-stage analysis provides a very high degree of selectivity and sensitivity, allowing for the detection of analytes at nanogram per liter (ng/L) levels. dss.go.thnih.gov

The development of solid-phase extraction (SPE) methods coupled with LC-MS/MS allows for the pre-concentration of the analyte from large sample volumes, further enhancing the detection limits. nih.gov

The following table outlines the progression of analytical techniques and their typical detection capabilities:

| Technique | Typical Limit of Detection (LOD) | Application |

| HPLC-UV | ppm (µg/mL) | Purity, content determination |

| GC-MS (SIM) | ppb (µg/L) | Trace analysis in various matrices |

| LC-MS/MS | ppt (ng/L) | Ultra-trace analysis in environmental samples |

Sample Preparation and Matrix Effects in Environmental and Industrial Samples

The analysis of 5'-chloro-2'-fluoro-acetanilide in real-world samples, such as industrial wastewater or environmental soil and water, is often complicated by the presence of a complex sample matrix. greenpeace.to The matrix consists of all other components in the sample besides the analyte of interest. These components can interfere with the analysis, leading to inaccurate results. This phenomenon is known as the matrix effect. chromatographyonline.comresearchgate.net

Matrix effects can either enhance or suppress the analytical signal. researchgate.netdrawellanalytical.com Therefore, effective sample preparation is a critical step to remove or minimize these interferences before instrumental analysis. epa.gov Common sample preparation techniques for acetanilide derivatives and other organic pollutants include:

Liquid-Liquid Extraction (LLE): This involves partitioning the analyte between two immiscible liquids to separate it from interfering components. murov.info

Solid-Phase Extraction (SPE): In SPE, the sample is passed through a solid sorbent that selectively retains the analyte, while the interfering components are washed away. dss.go.thresearchgate.net The analyte is then eluted with a small volume of a suitable solvent. researchgate.net

Pressurized Liquid Extraction (PLE): This technique uses elevated temperatures and pressures to extract analytes from solid samples more efficiently. researchgate.net

The choice of sample preparation method depends on the nature of the sample matrix and the analyte. epa.gov For instance, for water samples, SPE with carbon-based sorbents has proven effective for extracting acetanilide metabolites. dss.go.th For solid samples like soil, techniques like sonication or pressurized liquid extraction with appropriate solvents are often used. epa.gov

To compensate for any remaining matrix effects, several strategies can be employed during the analysis: drawellanalytical.com

Internal Standards: A known amount of a compound structurally similar to the analyte (but not present in the sample) is added to both the samples and calibration standards. Any signal variation due to matrix effects will affect both the analyte and the internal standard, allowing for accurate quantification. chromatographyonline.com

Matrix-Matched Calibration: Calibration standards are prepared in a blank matrix that is similar to the sample matrix. This helps to ensure that the calibration standards and the samples experience similar matrix effects. drawellanalytical.com

Standard Addition: Known amounts of the analyte are added to the sample itself to create a calibration curve within the sample matrix. This is a very effective but time-consuming method. chromatographyonline.comdrawellanalytical.com

By carefully selecting the appropriate sample preparation and analytical techniques, and by implementing strategies to mitigate matrix effects, it is possible to achieve accurate and reliable quantification of 5'-chloro-2'-fluoro-acetanilide in a wide range of non-biological matrices.

Applications in Organic Synthesis and Materials Science Non Clinical

Role as a Synthetic Intermediate for Advanced Organic Compounds

The presence of reactive sites, including the halogen substituents and the activated aromatic ring, makes 5'-chloro-2'-fluoroacetanilide a versatile building block for the creation of advanced organic compounds.

Precursor to Agrochemicals and Dyes

While specific documentation for the direct use of 5'-chloro-2'-fluoroacetanilide is limited, the broader class of halogenated acetanilides plays a significant role in the agrochemical industry. science.govnih.gov For instance, the closely related isomer, 4-chloro-2-fluoroacetanilide, is a key intermediate in the synthesis of highly effective herbicides. tandfonline.com The synthetic pathways developed for this isomer, which often involve further functionalization of the aromatic ring, suggest the potential of 5'-chloro-2'-fluoroacetanilide for similar applications in creating new crop protection agents. tandfonline.comgreyhoundchrom.com The introduction of fluorine, in particular, is a common strategy in the design of modern agrochemicals to enhance their biological efficacy. nih.gov

The general family of acetanilides has historical and ongoing applications in the synthesis of dyes. kinsotech.com However, specific examples detailing the use of 5'-chloro-2'-fluoroacetanilide as a precursor in the manufacturing of dyes are not prominently featured in available research. The synthesis of azo dyes, for example, often involves the diazotization of an aromatic amine followed by coupling with a suitable partner, a process for which derivatives of 5'-chloro-2'-fluoroacetanilide could potentially be adapted. mjbas.comunibl.org

Building Block for Specialty Chemicals

5'-Chloro-2'-fluoroacetanilide serves as an important building block for the synthesis of a variety of specialty chemicals. Its structure is particularly useful for introducing the 5-chloro-2-fluorophenyl moiety into larger, more complex molecules. Halogenated anilines and their acetamide (B32628) derivatives are common starting materials in organic synthesis. googleapis.commyskinrecipes.com For example, the related compound 4''-Chloro-2''-fluoroacetophenone is a reagent used to synthesize novel antimalarial agents and specific enzyme inhibitors. chemicalbook.com This highlights the role of the chloro-fluoro-substituted phenyl ring, which is the core of 5'-chloro-2'-fluoroacetanilide, in the development of specialized, high-value chemical entities.

Derivatization and Functionalization Strategies for Novel Compounds

The chemical structure of 5'-chloro-2'-fluoroacetanilide allows for a range of derivatization and functionalization reactions to produce novel compounds. These reactions can target the acetamide group, the aromatic ring, or the halogen substituents.

Common derivatization strategies for acetanilides include:

Nitration: The introduction of a nitro group onto the aromatic ring can be achieved using nitrating agents. The position of nitration is directed by the existing substituents. For example, the synthesis of 5-chloro-2-nitroaniline (B48662) can be achieved from 3-chloroaniline (B41212) through the nitration of the corresponding acetanilide (B955) intermediate. google.com This demonstrates a typical functionalization pathway that could be applied to 5'-chloro-2'-fluoroacetanilide to create precursors for other functional groups.

Further Halogenation: Additional halogen atoms can be introduced to the aromatic ring to produce poly-halogenated compounds with different physical and chemical properties.

Acylation and Alkylation: The amide nitrogen can potentially be further functionalized, although this is less common than reactions on the aromatic ring.

Hydrolysis: The acetamide group can be hydrolyzed back to an amine (5-chloro-2-fluoroaniline), which can then undergo a wide array of reactions, such as diazotization, to create a different class of derivatives.

These functionalization strategies are essential for modifying the properties of the parent compound to suit specific applications, a common practice in the development of new materials and biologically active molecules. researchgate.netgreyhoundchrom.com

Applications in Material Science: e.g., High Refractive Index Films

There is currently no specific information in the scientific literature detailing the application of Acetanilide, 5'-chloro-2'-fluoro- in the production of high refractive index films. The development of high refractive index polymers often involves the incorporation of atoms or functional groups with high molar refraction, such as sulfur or heavy halogens, and aromatic structures. shikoku.co.jprsc.orgnih.gov

While direct evidence is lacking for 5'-chloro-2'-fluoroacetanilide, related fields of research show that halogenated and aromatic compounds are of interest in materials science. For example, the isomeric compound 4'-Chloro-2'-fluoroacetanilide has been explored for its properties in creating advanced polymers and coatings. The development of high refractive index materials is an active area of research, with various organic polymers and organic/inorganic hybrid materials being investigated. rsc.orgmdpi.com Future research may explore the incorporation of structures like 5'-chloro-2'-fluoroacetanilide into polymer backbones to enhance properties such as refractive index.

Environmental Fate and Abiotic/biotic Transformation

Hydrolysis Pathways and Kinetics in Aquatic Systems

No specific data is available in the search results regarding the hydrolysis pathways and kinetics of 5'-chloro-2'-fluoroacetanilide in aquatic systems.

Biodegradation Pathways and Microbial Metabolism in Environmental Samples

There is no specific information in the search results detailing the biodegradation pathways and microbial metabolism of 5'-chloro-2'-fluoroacetanilide in environmental samples. General information on the biodegradation of related compounds like chloroanilines and chloroacetamide herbicides suggests that microbial metabolism is a significant degradation route. nih.govresearchgate.netresearchgate.net

Environmental Distribution and Persistence in Abiotic Compartments (e.g., soil, water, air)

According to a Safety Data Sheet, 5'-chloro-2'-fluoroacetanilide is not likely to be mobile in the environment due to its low water solubility, and spillage is unlikely to penetrate the soil. thermofisher.com However, no specific studies on its distribution and persistence in soil, water, or air were found.

Identification and Characterization of Environmental Transformation Products

No information was found regarding the identification and characterization of environmental transformation products of 5'-chloro-2'-fluoroacetanilide.

Q & A

Q. What are the established synthetic routes for 5'-chloro-2'-fluoroacetanilide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis typically involves Friedel-Crafts acylation of acetanilide derivatives followed by halogenation. A documented pathway (Ashford’s Dictionary) includes:

Friedel-Crafts acylation with trifluoroacetyl chloride.

Ring chlorination/fluorination using AlCl₃ as a catalyst.

Deacetylation via hydrolysis.

Diazotization and azo elimination for functional group interconversion .

For optimization, reaction parameters (temperature, solvent polarity, catalyst loading) should be systematically varied. For example, using anhydrous dichloromethane at 0–5°C improves acylation efficiency, while controlled halogen gas flow reduces byproducts .

Q. Which spectroscopic techniques are most effective for characterizing 5'-chloro-2'-fluoroacetanilide and its intermediates?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., CDCl₃) to confirm substitution patterns (e.g., fluorine-induced deshielding at C2' and chlorine at C5') .

- HPLC-MS : Quantify purity and detect halogenated impurities (e.g., dichloro byproducts) using reverse-phase C18 columns and ESI+ ionization .

- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and N-H stretches (~3300 cm⁻¹) to confirm acetanilide backbone integrity .

Q. How can researchers ensure the stability of 5'-chloro-2'-fluoroacetanilide during storage and handling?

Methodological Answer:

- Storage : Use amber glass vials under inert gas (N₂/Ar) at –20°C to prevent photodegradation and hydrolysis .

- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track decomposition (e.g., dehalogenation or oxidation) .

Advanced Research Questions

Q. How can contradictions in reported reaction yields for 5'-chloro-2'-fluoroacetanilide synthesis be resolved?

Methodological Answer: Discrepancies often arise from:

- Catalyst Purity : Impure AlCl₃ (e.g., hydrated forms) reduces halogenation efficiency. Use freshly sublimed AlCl₃ for reproducible results .

- Analytical Variability : Cross-validate yields via gravimetric analysis and HPLC-MS to account for solvent residues or unreacted starting materials .

- Scale Effects : Pilot small-scale reactions (1–5 mmol) before scaling to >50 mmol to identify exothermic risks or mixing inefficiencies .

Q. What computational approaches are suitable for predicting the reactivity of 5'-chloro-2'-fluoroacetanilide in novel reactions?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to model transition states for halogenation or nucleophilic substitution. Basis sets like B3LYP/6-31G(d) predict regioselectivity (e.g., fluorine’s ortho/para-directing effects) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to optimize reaction kinetics .

- Docking Studies : Predict biological activity by modeling interactions with enzymes (e.g., cytochrome P450) for pharmacological applications .

Q. What strategies mitigate halogen exchange or displacement during multi-step synthesis?

Methodological Answer:

- Protecting Groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups) before halogenation .

- Low-Temperature Halogenation : Perform fluorination at –78°C (dry ice/acetone bath) to minimize Cl/F scrambling .

- Post-Reaction Quenching : Use aqueous Na₂S₂O₃ to neutralize excess halogens and prevent undesired substitutions .

Key Considerations for Researchers

- Reproducibility : Document batch-specific variables (e.g., solvent lot numbers, humidity).

- Safety : Handle halogenating agents in fume hoods with PPE (gloves, goggles) due to toxicity risks .

- Data Sharing : Deposit spectral data in public repositories (e.g., PubChem) to enhance collaborative research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products